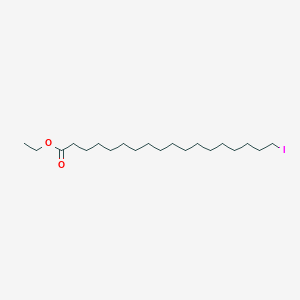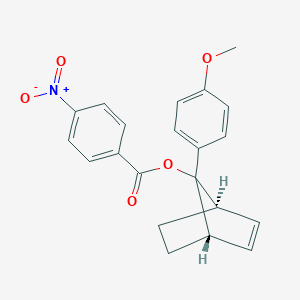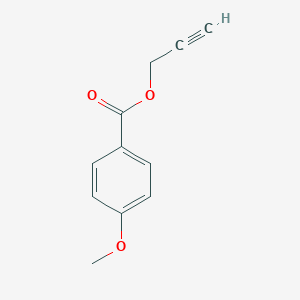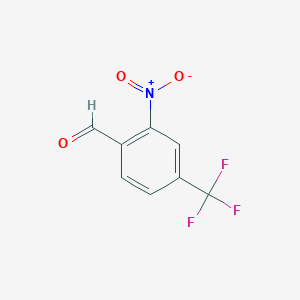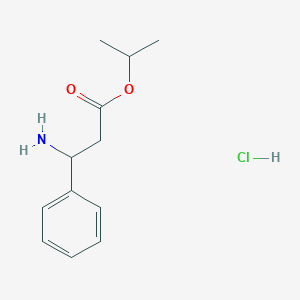![molecular formula C16H14O6 B033862 Naphtho[1,2-c]furan-4,5-dicarboxylic acid, 1,3,4,5-tetrahydro-3-oxo-, dimethyl ester CAS No. 19715-44-7](/img/structure/B33862.png)
Naphtho[1,2-c]furan-4,5-dicarboxylic acid, 1,3,4,5-tetrahydro-3-oxo-, dimethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphtho[1,2-c]furan-4,5-dicarboxylic acid, 1,3,4,5-tetrahydro-3-oxo-, dimethyl ester, also known as NFD, is a chemical compound that has been studied for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of Naphtho[1,2-c]furan-4,5-dicarboxylic acid, 1,3,4,5-tetrahydro-3-oxo-, dimethyl ester is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of protein kinase C (PKC), a signaling molecule involved in various cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells and induce apoptosis (programmed cell death). This compound has also been shown to have anti-inflammatory effects by reducing the production of inflammatory mediators. In addition, this compound has been shown to have antioxidant properties and can protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Naphtho[1,2-c]furan-4,5-dicarboxylic acid, 1,3,4,5-tetrahydro-3-oxo-, dimethyl ester in lab experiments is its relatively low toxicity compared to other chemical compounds. However, this compound can be difficult to synthesize and purify, which can limit its availability for research purposes. In addition, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several future directions for research on Naphtho[1,2-c]furan-4,5-dicarboxylic acid, 1,3,4,5-tetrahydro-3-oxo-, dimethyl ester. One area of interest is the development of more efficient synthesis methods for this compound. Another area of interest is the investigation of the potential therapeutic applications of this compound in various diseases, including cancer and inflammation. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its effects on cellular pathways and signaling molecules.
Méthodes De Synthèse
The synthesis of Naphtho[1,2-c]furan-4,5-dicarboxylic acid, 1,3,4,5-tetrahydro-3-oxo-, dimethyl ester can be achieved through a multi-step process. One method involves the reaction of 2-naphthol with ethyl chloroformate to produce 2-naphthyl chloroformate, which is then reacted with dimethyl malonate to yield this compound.
Applications De Recherche Scientifique
Naphtho[1,2-c]furan-4,5-dicarboxylic acid, 1,3,4,5-tetrahydro-3-oxo-, dimethyl ester has been studied for its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and other diseases. In pharmacology, this compound has been studied for its effects on various cellular pathways and signaling molecules. In biochemistry, this compound has been used as a tool to study enzyme kinetics and protein-protein interactions.
Propriétés
| 19715-44-7 | |
Formule moléculaire |
C16H14O6 |
Poids moléculaire |
302.28 g/mol |
Nom IUPAC |
dimethyl 3-oxo-4,5-dihydro-1H-benzo[e][2]benzofuran-4,5-dicarboxylate |
InChI |
InChI=1S/C16H14O6/c1-20-14(17)11-9-6-4-3-5-8(9)10-7-22-16(19)12(10)13(11)15(18)21-2/h3-6,11,13H,7H2,1-2H3 |
Clé InChI |
ZTCLGKUMIGDYKB-UHFFFAOYSA-N |
SMILES |
COC(=O)C1C(C2=C(COC2=O)C3=CC=CC=C13)C(=O)OC |
SMILES canonique |
COC(=O)C1C(C2=C(COC2=O)C3=CC=CC=C13)C(=O)OC |
Synonymes |
1,3,4,5-Tetrahydro-3-oxonaphtho[1,2-c]furan-4,5-dicarboxylic acid dimethyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


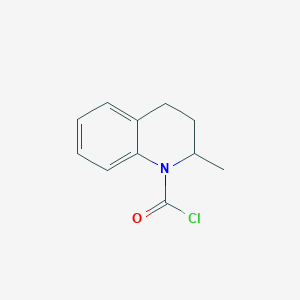
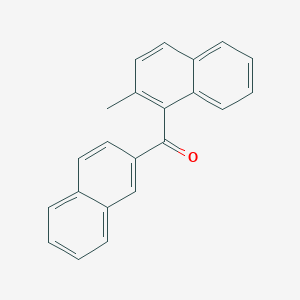
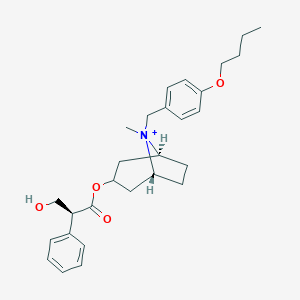
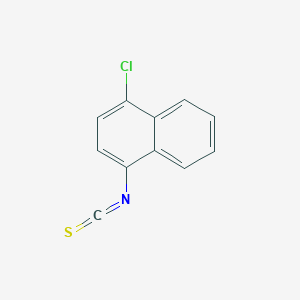
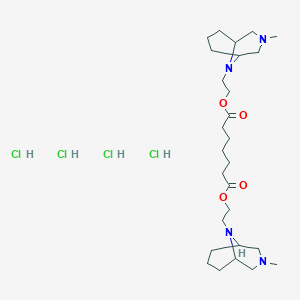
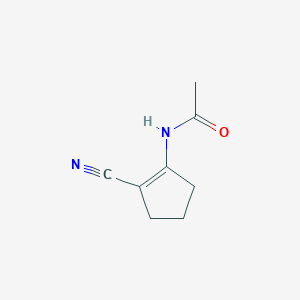
![4-[(4,6-Dimethylpyrimidin-2-yl)thio]aniline](/img/structure/B33792.png)
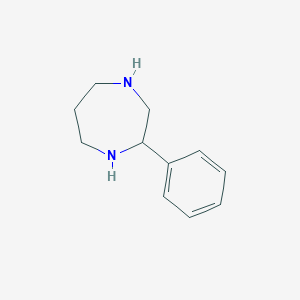
![(2R,3S,4R,5S,6R)-4-amino-2-[(2R,3S,4R,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,5-diol](/img/structure/B33797.png)
